

Protocol for the bromination of 4'methylpropiophenone to yield 2-bromo derivative

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Compound of Interest

Compound Name: 2-Bromo-4'-methylpropiophenone

Cat. No.: B029744

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Application Note: Protocol for the α -Bromination of 4'-Methylpropiophenone

Introduction

2-Bromo-4'-methylpropiophenone, also known as 2-bromo-1-(p-tolyl)propan-1-one, is a valuable chemical intermediate in the field of organic synthesis.[1] It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] [2] This propiophenone derivative is structurally characterized by a bromine atom at the alpha (α) position to the carbonyl group and a methyl group on the phenyl ring. The synthesis of this compound is typically achieved through the direct α -bromination of 4'-methylpropiophenone. This document provides a detailed protocol for this transformation, focusing on a common and effective method using elemental bromine in a suitable solvent.

The α-bromination of ketones is a fundamental reaction in organic chemistry.[3] The reaction proceeds via an enol or enolate intermediate, which then reacts with an electrophilic bromine source.[3] For the bromination of 4'-methylpropiophenone, common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).[3] The choice of solvent and catalyst can influence the reaction's efficiency and selectivity. Glacial acetic acid is frequently used as a solvent for this particular transformation.[4]



This protocol outlines the necessary reagents, equipment, and procedural steps for the successful synthesis, isolation, and purification of **2-bromo-4'-methylpropiophenone**.

Data Presentation

The following table summarizes the key reactants and conditions for the synthesis protocol detailed below.

Parameter	Value	Reference
Reactant	4'-Methylpropiophenone	[5]
Molar Mass	148.20 g/mol	-
Amount	37 g (250 mmol)	[5]
Reactant	**Bromine (Br ₂) **	[5]
Molar Mass	159.81 g/mol	-
Amount	13.0 mL (40.0 g, 250 mmol)	[5]
Solvent	Glacial Acetic Acid	[2][4][5]
Volume	125 mL	[5]
Catalyst	48% Hydrobromic Acid (HBr)	[5]
Volume	1 mL	[5]
Reaction Temperature	25 °C (Room Temperature)	[2][4]
Reaction Time	1 hour	[2][4]
Expected Product	2-Bromo-4'- methylpropiophenone	
Molar Mass	227.10 g/mol	
Theoretical Yield	~57 g	[5]
Appearance	Yellow, fluffy crystals	[2][4]

Experimental Protocol

Methodological & Application





This protocol details the α -bromination of 4'-methylpropiophenone using bromine in glacial acetic acid

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• 4'-Methylpropiophenone

Materials and Equipment:

- Bromine
- Glacial Acetic Acid
- 48% Hydrobromic Acid (HBr)
- Dichloromethane (CH₂Cl₂)
- Ice-cold water
- Round-bottom flask
- Stirring plate and magnetic stir bar
- Dropping funnel
- Beaker
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- · Fume hood

Safety Precautions:

- This procedure must be performed in a well-ventilated fume hood.
- Bromine is highly corrosive, toxic, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.



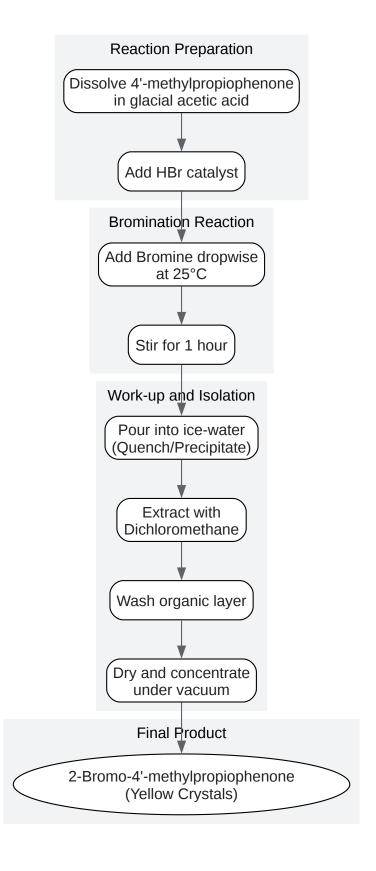
- Glacial acetic acid and hydrobromic acid are corrosive. Handle with care.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 37 g
 (250 mmol) of 4'-methylpropiophenone in 125 mL of glacial acetic acid.[5]
- Catalyst Addition: Add 1 mL of 48% hydrobromic acid to the solution.[5]
- Bromine Addition: Place 13.0 mL (40.0 g, 250 mmol) of bromine in a dropping funnel. Add the bromine dropwise to the stirred solution at room temperature (25 °C).[2][4][5] The addition should be controlled to maintain the reaction temperature.
- Reaction: After the addition is complete, allow the mixture to stir at 25 °C for 1 hour.[2][4]
- Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water. This will cause the product to precipitate. [2][4]
- Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane.[2][4] Collect the organic layer.
- Washing: Wash the organic layer with water to remove any remaining acid.
- Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and concentrate the solution under vacuum using a rotary evaporator to yield the crude product.[2][4]
- Purification (Optional): The resulting yellow, fluffy crystals can be further purified by recrystallization if necessary.[2][4]

Experimental Workflow





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Caption: Workflow for the synthesis of **2-bromo-4'-methylpropiophenone**.



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